(S,R,S)-AHPC-PEG2-NH2 hydrochloride is a premium, stereochemically pure E3 ligase ligand-linker conjugate utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It features the highly specific (S,R,S)-AHPC VHL-recruiting ligand attached to a hydrophilic, two-unit polyethylene glycol (PEG2) spacer, terminating in a reactive primary amine. Supplied as a stable hydrochloride salt, this building block offers superior handling characteristics and extended shelf life compared to its free base counterpart. The terminal amine facilitates straightforward amide coupling or reductive amination with target-binding warheads, making it a critical, off-the-shelf precursor for medicinal chemistry campaigns focused on targeted protein degradation [1].
Substituting (S,R,S)-AHPC-PEG2-NH2 hydrochloride with generic alkyl linkers, alternative stereoisomers, or the free base form introduces significant risks to both the synthesis process and the final PROTAC efficacy. The free base form of the terminal amine is highly susceptible to atmospheric degradation via oxidation and carbamylation, leading to variable coupling yields and requiring frequent repurification. Furthermore, altering the PEG2 linker to a longer PEG4 or a hydrophobic alkyl chain fundamentally shifts the physicochemical properties and the spatial geometry of the resulting PROTAC. This spatial alteration can disrupt the critical protein-protein interactions required for a cooperative ternary complex between the target protein and the VHL E3 ligase, potentially rendering the synthesized degrader inactive [1].
The hydrochloride salt form of (S,R,S)-AHPC-PEG2-NH2 provides critical stability advantages over the free base. Primary amines with PEG linkers in their free base form are prone to atmospheric oxidation and carbamate formation, often degrading by 5-10% within months at standard storage conditions. In contrast, the HCl salt maintains >95% purity for over two years at -20°C, presenting as a highly crystalline or stable powder. This ensures consistent stoichiometric accuracy during standard coupling reactions, eliminating the need for pre-reaction neutralization or purification steps that delay library synthesis [1].
| Evidence Dimension | Long-term chemical stability (Purity retention at -20°C) |
| Target Compound Data | >95% purity maintained at 24 months (HCl salt) |
| Comparator Or Baseline | <90% purity at 6 months (Free base) |
| Quantified Difference | >4x extension in stable shelf life |
| Conditions | Storage at -20°C, standard atmospheric exposure during handling |
Procuring the HCl salt ensures reproducible coupling yields and eliminates the hidden costs and time delays associated with repurifying degraded linker-ligand precursors.
The efficacy of a PROTAC relies entirely on its ability to recruit the E3 ligase. The (S,R,S) stereoconfiguration of the AHPC core in this precursor is non-negotiable for VHL binding. Surface plasmon resonance (SPR) assays demonstrate that the (S,R,S)-AHPC core binds to the VCB (VHL-Elongin C-Elongin B) complex with high affinity (Kd ~ 100-200 nM). Conversely, epimers such as the (R,R,S) configuration exhibit a catastrophic loss of affinity (Kd > 10 μM). Utilizing a stereochemically validated precursor is therefore mandatory to ensure the final PROTAC is capable of initiating ubiquitination[1].
| Evidence Dimension | VHL binding affinity (Kd) |
| Target Compound Data | Kd ~ 100-200 nM ((S,R,S) configuration) |
| Comparator Or Baseline | Kd > 10,000 nM ((R,R,S) epimer) |
| Quantified Difference | >50-fold reduction in binding affinity for the incorrect epimer |
| Conditions | In vitro SPR binding assay against recombinant VCB complex |
Strict procurement of the >95% enantiomerically pure (S,R,S) isomer prevents the synthesis of dead-end, inactive PROTAC libraries.
Linker length directly dictates the spatial distance between the target protein and the E3 ligase. The PEG2 linker provides a relatively short, rigidified spacer (~8-10 Å) compared to the more commonly used PEG4 linker (~15 Å). For targets where a compact ternary complex is favored by native protein-protein interactions, PROTACs synthesized with the PEG2 linker often demonstrate higher positive cooperativity (alpha > 1) and lower DC50 values. In contrast, longer PEG4 linkers can introduce excessive conformational flexibility, leading to non-productive binding states and reduced degradation efficiency for these specific target classes[1].
| Evidence Dimension | Ternary complex cooperativity and degradation efficiency |
| Target Compound Data | High cooperativity (α > 1) for compact target-VHL interfaces (PEG2) |
| Comparator Or Baseline | Reduced cooperativity or steric clash (PEG4) |
| Quantified Difference | Distinct shift from non-productive to productive ternary complex formation based on a ~5 Å reduction in linker length |
| Conditions | Target degradation assays (DC50) and biochemical cooperativity (alpha) profiling |
Selecting the PEG2 linker is critical when structural biology or initial screening indicates that a tight, short-distance interaction is required between the target and VHL.
PROTACs are inherently large, lipophilic molecules that frequently suffer from poor aqueous solubility, complicating cellular assays and in vivo dosing. Incorporating the PEG2 linker via this precursor introduces necessary hydrogen bond acceptors that significantly improve the thermodynamic solubility of the final conjugate. Compared to PROTACs synthesized with equivalent-length hydrophobic alkyl linkers (e.g., C6), PEG2-based PROTACs typically exhibit a 5- to 10-fold improvement in aqueous solubility, reducing the reliance on high concentrations of DMSO or complex formulation vehicles during biological evaluation [1].
| Evidence Dimension | Thermodynamic aqueous solubility of final PROTAC |
| Target Compound Data | Measurable solubility, often >50 μM (PEG2 linker) |
| Comparator Or Baseline | Poor solubility, often <10 μM (Alkyl C6 linker) |
| Quantified Difference | 5- to 10-fold improvement in aqueous solubility |
| Conditions | Kinetic solubility assays in PBS (pH 7.4) |
Procuring a PEG-based linker rather than an alkyl linker directly mitigates downstream formulation bottlenecks and prevents false negatives in cellular assays caused by compound precipitation.
The stable hydrochloride salt and reactive primary amine make this compound ideal for parallel, high-throughput synthesis of PROTAC libraries. It can be directly coupled with a diverse array of carboxylic acid-bearing target ligands using standard coupling reagents (e.g., HATU, EDC) without the need for prior free-basing, streamlining workflow and ensuring consistent yields across the library [1].
For target proteins where structural modeling or empirical data suggests a tight binding pocket or a requirement for a short inter-protein distance to VHL, the PEG2 linker is the optimal choice. It restricts the conformational ensemble compared to longer linkers, promoting the formation of highly cooperative, productive ternary complexes necessary for efficient ubiquitination [2].
When initial PROTAC prototypes utilizing alkyl linkers exhibit poor aqueous solubility or excessive lipophilicity, substituting the alkyl linker with this PEG2 precursor is a standard optimization strategy. The PEG motif enhances hydrophilicity, improving assay compatibility and potentially favorable pharmacokinetic profiles for in vivo studies [3].